2-(4-Tetrazol-1-yl-phenoxy)-propionic acid

Description

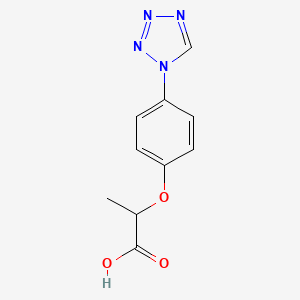

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(tetrazol-1-yl)phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-7(10(15)16)17-9-4-2-8(3-5-9)14-6-11-12-13-14/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXQKXFJECQNIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601250660 | |

| Record name | 2-[4-(1H-Tetrazol-1-yl)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787424 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

832740-17-7 | |

| Record name | 2-[4-(1H-Tetrazol-1-yl)phenoxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(1H-Tetrazol-1-yl)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Tetrazol-1-yl-phenoxy)-propionic acid CAS 832740-17-7 properties

An In-depth Technical Guide to Tetrazole-Containing Phenoxypropionic Acids: A Case Study on 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (CAS 832740-17-7)

Executive Summary

This technical guide provides a comprehensive analysis of the chemical class of tetrazole-containing phenoxypropionic acids, with a specific focus on the representative molecule 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (CAS 832740-17-7). It is important to note that publicly available experimental data for this specific compound is limited. Therefore, this document leverages established principles of medicinal chemistry and extrapolates data from structurally analogous compounds to present a scientifically grounded overview.

The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core chemical moieties, their synergistic potential, and a framework for the synthesis, characterization, and potential applications of this compound class. We will explore the well-established roles of the phenoxypropionic acid scaffold in pharmaceuticals and agrochemicals, as well as the significance of the tetrazole ring as a metabolically stable bioisostere of a carboxylic acid. This document outlines a proposed synthetic route, discusses potential physicochemical properties and biological activities, and provides general safety protocols, all supported by references to relevant literature.

Introduction to the Chemical Class

The convergence of a phenoxypropionic acid scaffold and a tetrazole moiety in a single molecular entity presents a compelling strategy in modern chemical design. Each component brings a rich history of utility and a distinct set of physicochemical properties that can be harnessed for various applications.

The Phenoxypropionic Acid Scaffold

The 2-phenoxypropionic acid framework is a classic "privileged structure" in chemistry. It is characterized by a chiral center at the alpha-position of the propionic acid, which is linked via an ether bond to a phenyl ring. This scaffold is the backbone of numerous commercial products, from non-steroidal anti-inflammatory drugs (NSAIDs) to potent herbicides.[1][2] Its carboxylic acid group provides a key interaction point for biological targets and allows for salt formation to modulate solubility, while the chiral nature often leads to stereospecific biological activity.

The Tetrazole Moiety

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms. In medicinal chemistry, it is widely recognized as a non-classical bioisostere of the carboxylic acid group.[3] This substitution can offer several advantages, including:

-

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic reduction than a carboxylic acid.

-

Lipophilicity: It can increase the lipophilicity of a molecule, potentially improving membrane permeability.

-

pKa Modulation: The acidity of the tetrazole proton (pKa ≈ 4.5-5.0) is very similar to that of a carboxylic acid, allowing it to maintain key ionic interactions with biological receptors.

-

Receptor Binding: The tetrazole ring offers a different spatial arrangement of hydrogen bond donors and acceptors, which can lead to novel binding interactions.[4]

Rationale for Combining the Scaffolds

The logical construct for designing a molecule like 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is to leverage the distinct advantages of each component. The phenoxypropionic acid core provides a proven structural template for biological activity, while the tetrazole ring, appended to the phenyl group, can serve as a key pharmacophoric element for target engagement, potentially enhancing potency, selectivity, or pharmacokinetic properties compared to simpler phenyl-substituted analogues.

Caption: Logical relationship of the core chemical moieties.

Physicochemical and Spectral Properties (Inferred)

Table 1: Inferred Physicochemical Properties

| Property | Inferred Value / Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₀N₄O₃ | Derived from structure |

| Molecular Weight | 234.21 g/mol | Derived from structure |

| Appearance | Likely a white to off-white solid | Based on similar acidic organic compounds[7] |

| Melting Point | Expected >150 °C | Aromatic acids and tetrazoles often have high melting points |

| pKa | ~3.5-4.5 (propionic acid), ~4.5-5.0 (tetrazole) | The propionic acid is the more acidic proton |

| Solubility | Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Typical for organic acids; solubility increases in basic aqueous solutions due to salt formation. |

| LogP (o/w) | ~1.5 - 2.5 | Estimated based on similar structures[5] |

Predicted Spectral Characteristics

The confirmation of the structure would rely on standard spectroscopic methods.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Propionic Acid -CH₃ | ~1.5 (doublet) | ~18 | Coupled to the alpha-proton |

| Propionic Acid α-CH | ~4.8 (quartet) | ~72 | Deshielded by adjacent oxygen and carbonyl |

| Propionic Acid -COOH | ~12-13 (broad singlet) | ~173 | Exchangeable proton, characteristic acidic shift |

| Aromatic Protons | ~7.2 - 7.9 (multiplets) | ~115 - 158 | Protons ortho and meta to the ether and tetrazole groups will have distinct shifts |

| Tetrazole Proton | ~9.5 (singlet) | ~145 | The C-H proton of the tetrazole ring |

-

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band around 3000 cm⁻¹ (carboxylic acid), a sharp C=O stretch around 1700-1720 cm⁻¹, C-O ether stretches around 1250 cm⁻¹, and C=N/N=N stretches from the tetrazole ring in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 235.08 or the [M-H]⁻ at m/z 233.07 in high-resolution mass spectrometry.

Synthesis and Characterization

A plausible synthetic route for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid can be designed based on established organic chemistry reactions, such as nucleophilic aromatic substitution and ether synthesis.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process starting from commercially available 4-fluoronitrobenzene.

Caption: Proposed multi-step synthesis workflow.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-tetrazole

-

To a solution of 4-fluoronitrobenzene (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of 4-(1H-Tetrazol-1-yl)aniline

-

Dissolve the nitro compound from Step 1 (1.0 eq) in ethanol or methanol.

-

Add Palladium on carbon (10% Pd/C, 0.05 eq) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the aniline derivative.

Step 3: Synthesis of 4-(1H-Tetrazol-1-yl)phenol

-

Dissolve the aniline from Step 2 (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

-

After the addition is complete, continue heating for 30 minutes.

-

Cool the mixture and extract the phenolic product with ethyl acetate. Purify by column chromatography.

Step 4: Synthesis of Ethyl 2-(4-(1H-tetrazol-1-yl)phenoxy)propanoate

-

Dissolve the phenol from Step 3 (1.0 eq) in DMF.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) and ethyl 2-bromopropionate (1.2 eq).

-

Heat the reaction to 60-70 °C and stir for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract with ethyl acetate.

-

Purify the resulting ester by silica gel chromatography.

Step 5: Synthesis of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid

-

Dissolve the ester from Step 4 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature for 2-4 hours.

-

Once the hydrolysis is complete (monitored by TLC), remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Potential Biological Activity and Applications

The structural similarity of the target compound to known active molecules suggests several potential applications.

-

Anti-inflammatory Agent: Many 2-phenoxypropionic acid derivatives are known inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[8] The title compound could potentially exhibit similar activity, making it a candidate for development as a non-steroidal anti-inflammatory drug (NSAID).

-

Herbicidal Activity: The phenoxypropionic acid class includes several commercial herbicides.[9] These compounds often act as synthetic auxins, disrupting plant growth. The tetrazole moiety could modify the herbicidal spectrum or potency.

-

Antidiabetic/Metabolic Disorders: Structurally related compounds have been investigated as dual agonists for peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ).[10] These receptors are crucial regulators of glucose and lipid metabolism, making this compound class interesting for the treatment of type 2 diabetes and dyslipidemia.

-

Antihypertensive Agent: The tetrazole ring is a key feature in the angiotensin II receptor blocker (ARB) class of antihypertensive drugs (e.g., Valsartan).[11][12] While the overall structure is different, the presence of the tetrazole suggests that cardiovascular applications could be explored.

Safety and Handling

No specific safety data sheet (SDS) exists for CAS 832740-17-7. General precautions should be taken based on the properties of analogous chemicals.[13][14]

Table 3: General Laboratory Safety and Handling Precautions

| Hazard Category | Precautionary Measures |

| Eye Irritation | Causes serious eye damage/irritation.[15] Wear appropriate safety glasses or goggles. An eyewash station should be readily available. |

| Skin Irritation | May cause skin irritation.[16] Wear nitrile gloves and a lab coat. Avoid prolonged or repeated contact. |

| Inhalation | May be harmful if inhaled and may cause respiratory irritation.[13] Work in a well-ventilated area or a chemical fume hood. |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

| Handling | Avoid generating dust. Use non-sparking tools. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[15] |

Conclusion and Future Directions

2-(4-Tetrazol-1-yl-phenoxy)-propionic acid represents an intriguing, yet underexplored, chemical entity. By combining the privileged phenoxypropionic acid scaffold with the versatile tetrazole bioisostere, this molecule holds potential in diverse fields, particularly in pharmacology and agrochemistry. This guide provides a foundational framework by proposing a robust synthetic pathway and postulating key properties and biological activities based on sound chemical principles and data from related structures.

The critical next step is the empirical validation of these hypotheses. Future research should focus on:

-

Execution and Optimization: Performing the proposed synthesis and fully characterizing the final compound and all intermediates using modern analytical techniques.

-

In Vitro Screening: Testing the compound in a panel of relevant biological assays, such as COX inhibition, PPARα/γ agonism, and herbicidal activity screens, to identify its primary mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to explore how modifications to the core structure impact biological activity and selectivity.

Such studies are essential to unlock the true potential of this molecule and the broader class of tetrazole-containing phenoxypropionic acids.

References

- BASF. (2022, November 13).

- Fisher Scientific. (2025, December 24).

-

PubMed. (n.d.). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Retrieved from [Link]

- CPAChem. (2023, October 17).

-

MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-(4-Chlorophenoxy)propionic acid. Retrieved from [Link]

-

PubMed. (1984). Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. Retrieved from [Link]

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid.

-

MDPI. (2024, September 18). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Retrieved from [Link]

-

PubMed. (2005, May 5). Convergent synthesis and pharmacology of substituted tetrazolyl-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid analogues. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(1H-tetrazol-5-yl)propanoic acid hydrazides via.... Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

Semantic Scholar. (2023, February 16). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. Retrieved from [Link]

- Google Patents. (n.d.). WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives.

-

The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

- Patent 1670743. (2007, February 14). PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS.

-

lookchem. (n.d.). Cas 96928-27-7,2-[4-(2-Phenylamino-thiazol-4-yl)-phenoxy]-propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-[5-(3-Phenoxypropyl)tetrazol-1-yl]propanoic acid. Retrieved from [Link]

-

doc brown's advanced organic chemistry revision notes. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. Retrieved from [Link]

-

EPA. (2025, October 15). 2-(4-nitrophenoxy)propanoic acid Properties. Retrieved from [Link]

-

Amanote Research. (n.d.). EFFECTS OF 2-{4-(2-Imidazo[1, 2-A]PYRIDYL)PHENYL} PROPIONIC ACID (Y-9213) ON IN VIVO RELEASE OF LYSOSOMAL ENZYMES FROM RAT POLYMORPHONUCLEAR LEUKOCYTES DURING PHAGOCYTOSIS OF PARTICLES. Retrieved from [Link]

-

ResearchGate. (n.d.). (+)- and (−)-α-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic Acid. Retrieved from [Link]

Sources

- 1. Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-phenoxypropionic acids | Fisher Scientific [fishersci.nl]

- 3. researchgate.net [researchgate.net]

- 4. Convergent synthesis and pharmacology of substituted tetrazolyl-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid | C4H6N4O2 | CID 1273034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-methoxyphenoxy) propionic acid, 13794-15-5 [thegoodscentscompany.com]

- 8. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. download.basf.com [download.basf.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, predicted physicochemical properties, and potential applications of the novel compound, 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the design and synthesis of new chemical entities incorporating tetrazole and phenoxypropionic acid scaffolds.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid represents an intriguing convergence of two such "privileged" structural motifs: the tetrazole ring and the aryloxypropionic acid backbone.

The tetrazole moiety is widely recognized as a bioisostere for the carboxylic acid group, offering similar acidic properties (pKa ≈ 4.9) while providing improved metabolic stability and lipophilicity.[1] Its presence is a hallmark of numerous marketed drugs, spanning a wide range of therapeutic areas including antihypertensives (e.g., Losartan), anti-allergics, and anti-infectives.[2][3] The tetrazole ring's unique electronic and steric properties can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

On the other hand, the aryloxypropionic acid scaffold is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[4] This structural unit has been extensively explored for its ability to modulate various biological targets.

This guide will delineate a theoretical yet robust framework for the synthesis and characterization of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid, and explore its potential as a novel therapeutic agent based on the known activities of its constituent fragments.

Chemical Structure and Nomenclature

The chemical structure of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is characterized by a propionic acid moiety in which the alpha-carbon is linked via an ether bond to a phenol ring. This phenol ring is, in turn, substituted at the para-position with a 1H-tetrazole ring.

Systematic (IUPAC) Name: 2-(4-(1H-tetrazol-1-yl)phenoxy)propanoic acid

Molecular Formula: C₁₀H₁₀N₄O₃

Molecular Weight: 234.21 g/mol

Caption: 2D structure of 2-(4-(1H-tetrazol-1-yl)phenoxy)propanoic acid.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid can be envisioned through a multi-step sequence, leveraging established and reliable organic reactions. The proposed pathway involves the formation of the tetrazole ring, followed by the construction of the ether linkage and subsequent hydrolysis of an ester protecting group.

Caption: Proposed three-step synthesis of the target compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(4-Hydroxyphenyl)-1H-tetrazole

This step involves the formation of the 1-substituted tetrazole ring from 4-aminophenol. A modern and efficient method utilizes a catalyzed reaction with triethyl orthoformate and sodium azide.[5]

-

Materials: 4-Aminophenol, triethyl orthoformate, sodium azide, ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃), and a suitable solvent like acetonitrile.

-

Procedure:

-

To a stirred solution of 4-aminophenol in acetonitrile, add triethyl orthoformate and sodium azide.

-

Add a catalytic amount of Yb(OTf)₃ to the mixture.

-

Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-hydroxyphenyl)-1H-tetrazole.

-

Step 2: Synthesis of Ethyl 2-(4-(1H-tetrazol-1-yl)phenoxy)propanoate

The formation of the ether linkage is achieved via a Williamson ether synthesis, a robust and widely used method.[6][7]

-

Materials: 1-(4-Hydroxyphenyl)-1H-tetrazole, ethyl 2-bromopropionate, potassium carbonate (K₂CO₃), and dimethylformamide (DMF).

-

Procedure:

-

Dissolve 1-(4-hydroxyphenyl)-1H-tetrazole in DMF in a round-bottom flask.

-

Add potassium carbonate to the solution to act as a base, deprotonating the phenolic hydroxyl group.

-

Add ethyl 2-bromopropionate dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitored by TLC).

-

Cool the mixture, pour it into ice-water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired ester.

-

Step 3: Synthesis of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Materials: Ethyl 2-(4-(1H-tetrazol-1-yl)phenoxy)propanoate, lithium hydroxide (LiOH), tetrahydrofuran (THF), and water.

-

Procedure:

-

Dissolve the ester in a mixture of THF and water.

-

Add an excess of lithium hydroxide and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the final product.

-

Predicted Physicochemical Properties

Predicting the physicochemical properties of a novel compound is crucial for anticipating its behavior in biological systems and for designing appropriate analytical methods.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 234.21 g/mol | Adheres to Lipinski's rule of five (<500), suggesting good potential for oral bioavailability. |

| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates a balance between hydrophilicity and lipophilicity, which is important for membrane permeability and solubility.[8] |

| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential. |

| pKa | ~3.5 - 4.5 (Carboxylic Acid) | The acidic nature will influence its solubility in different pH environments and its potential for salt formation. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 5-6 | These values are within the typical range for orally bioavailable drugs. |

Spectroscopic Characterization

The structural elucidation of the synthesized 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid would rely on a combination of standard spectroscopic techniques.

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the para-substituted benzene ring.

-

Tetrazole Proton: A singlet at a downfield chemical shift (δ ~9.0-9.5 ppm), characteristic of the C-H proton of the tetrazole ring.[2]

-

Propionic Acid Moiety: A quartet for the methine proton (α-proton) and a doublet for the methyl protons.

-

Carboxylic Acid Proton: A broad singlet at a very downfield position (δ > 10 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the range of δ 170-180 ppm.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).

-

Tetrazole Carbon: A signal around δ 140-150 ppm.[9]

-

Aliphatic Carbons: Signals for the methine and methyl carbons of the propionic acid moiety.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C-O Stretch (Ether): An absorption band in the region of 1200-1250 cm⁻¹.

-

N=N and C=N Stretches (Tetrazole): Characteristic absorptions in the fingerprint region.[2]

Mass Spectrometry

-

Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ would be the base peak. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. Fragmentation patterns may involve the loss of CO₂ from the carboxylic acid group.

Potential Applications in Drug Development

The unique combination of the tetrazole and phenoxypropionic acid moieties suggests several potential therapeutic applications for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid.

Anti-inflammatory and Analgesic Activity

Many aryloxypropionic acid derivatives are known cyclooxygenase (COX) inhibitors.[4] The incorporation of the tetrazole ring could modulate this activity and potentially lead to a novel class of anti-inflammatory agents with an improved safety profile.

Antihypertensive Activity

The tetrazole ring is a key component of angiotensin II receptor blockers (ARBs).[10][11] While the overall structure of the target molecule differs significantly from typical sartans, the presence of the tetrazole could confer some affinity for the AT₁ receptor.

Other Potential Activities

Given the broad range of biological activities associated with tetrazole-containing compounds, other potential applications could include:[3][12][13]

-

Antimicrobial and antifungal agents

-

Anticancer agents

-

Antidiabetic agents

Analytical Methodologies

For the analysis and quality control of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid, the following analytical techniques would be appropriate:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer with an acidic modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) would be suitable for purity assessment and quantification.[14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For sensitive detection and confirmation of identity, LC-MS would be the method of choice.

Conclusion

While 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid appears to be a novel chemical entity, its rational design based on the combination of two pharmacologically significant scaffolds makes it a compelling target for synthesis and biological evaluation. The proposed synthetic route is based on well-established and high-yielding reactions, and the predicted physicochemical and spectroscopic properties provide a solid foundation for its characterization. Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.

References

- Yuan, Y., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.

- S. Afr. J. Chem. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. 68, 133–137.

- Jaiswal, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Mohite, P. B., & Bhaskar, R. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research, 3(3), 1557-1565.

- Asif, M. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 5(2), 43-49.

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

- Goldberg, Y., & Alper, H. (1992). Crystallographic and spectroscopic characterization of racemic Mosher's Acid.

- Asif, M. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 5(2).

-

PubChem. (n.d.). 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. Retrieved from [Link]

- Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.

- Su, W.-K., Hong, Z., Shan, W.-G., & Zhang, X.-X. (2006). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles. European Journal of Organic Chemistry, 2006(12), 2723-2726.

-

NIST. (n.d.). 3-Phenoxypropionic acid. Retrieved from [Link]

-

FooDB. (2011, September 21). Showing Compound 3-Phenoxypropionic acid (FDB022919). Retrieved from [Link]

- Harit, Y., et al. (2018). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry, 11(8), 1235-1244.

- Büchel, K. H. (Ed.). (1983). Chemistry of Pesticides. Wiley-Interscience.

- Dalal, M. J., & Mekky, A. H. (2020). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 29(1), 1-10.

- Bergazin, T. D., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(7), 771–802.

- Google Patents. (n.d.). US3767667A - Process for preparing 1h-tetrazole compounds.

- Hirohata, T., et al. (1984). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry, 27(7), 934-940.

- Journal of Chemical Health Risks. (2024, November 6).

-

IAJPS. (n.d.). PHARMACEUTICAL SCIENCES. Retrieved from [Link]

- ACS Omega. (2019).

- Analytical Chemistry. (2023, January 4).

- Sharma, S., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 11-20.

-

ResearchGate. (n.d.). Facile synthesis of optical pure fenoxaprop-p-ethyl[ethyl (R)-2-{4-(chloro-1,3-benzoxazol-2-yloxy)phenoxy}propionate]. Retrieved from [Link]

-

MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

-

Semantic Scholar. (2023, February 16). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]

- Nguyen, T. T. T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate.

Sources

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. escholarship.org [escholarship.org]

- 9. scispace.com [scispace.com]

- 10. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives | MDPI [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. phmethods.net [phmethods.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Molecular weight and formula of tetrazolyl phenoxy propionic acid

An In-depth Technical Guide to Tetrazolyl Phenoxy Propionic Acid

Abstract

This technical guide provides a comprehensive overview of tetrazolyl phenoxy propionic acid, a class of compounds with significant interest in medicinal chemistry and drug development. The guide will focus on a representative member of this class, 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid, detailing its chemical structure, molecular formula, and molecular weight. Furthermore, this document will delve into the physicochemical properties, synthesis, and analytical characterization of this compound, offering valuable insights for researchers and scientists in the field.

Introduction

Tetrazolyl phenoxy propionic acids are a class of organic compounds characterized by a tetrazole ring linked to a phenoxy propionic acid moiety. The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid functional group. This substitution can lead to improved metabolic stability, enhanced oral bioavailability, and modulated acidity, making it an attractive strategy in drug design.

The representative compound of focus for this guide is 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid . Its structure combines the key features of the class and serves as a valuable scaffold for further chemical modifications.

Molecular Formula: C₁₀H₁₀N₄O₃

Molecular Weight: 250.22 g/mol [1]

Chemical Structure and Isomerism

The chemical structure of 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid presents several points of isomeric complexity that are crucial for understanding its chemical and biological properties.

2.1. Positional Isomerism

The tetrazolyl group can be attached to the phenoxy ring at the ortho-, meta-, or para-positions relative to the propionic acid side chain. This guide focuses on the para-substituted isomer, which is commonly encountered in medicinal chemistry literature.

2.2. Tautomerism of the Tetrazole Ring

The tetrazole ring can exist in two tautomeric forms: 1H-tetrazole and 2H-tetrazole. The position of the proton on the tetrazole ring can significantly influence the compound's electronic properties, acidity, and binding interactions with biological targets.

2.3. Enantiomerism

The propionic acid moiety contains a chiral center at the alpha-carbon, leading to the existence of two enantiomers: (R)- and (S)-2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid. The stereochemistry is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Physicochemical Properties

The physicochemical properties of 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid are critical determinants of its behavior in biological systems.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₁₀N₄O₃ | Defines the elemental composition. |

| Molecular Weight | 250.22 g/mol | Influences diffusion and transport across membranes.[1] |

| pKa | The compound has two acidic protons (tetrazole NH and carboxylic acid OH), leading to two pKa values. The tetrazole pKa is typically around 4.5-5.0, similar to a carboxylic acid. | Governs the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |

| LogP | Estimated to be in the range of 1.5 - 2.5. | A measure of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME) properties. |

| Hydrogen Bond Donors | 2 (NH on tetrazole, OH on carboxylic acid) | Influences solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 5 (4 N atoms in tetrazole, C=O in carboxylic acid) | Contributes to solubility and molecular recognition. |

Synthesis and Purification

A general synthetic route to 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid is outlined below. This multi-step synthesis involves the formation of the ether linkage followed by the construction of the tetrazole ring.

Synthetic Workflow

Caption: Synthetic route to 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-cyanophenoxy)propanoate

-

To a solution of 4-cyanophenol in acetone, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-bromopropionate dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain ethyl 2-(4-cyanophenoxy)propanoate.

Step 2: Synthesis of Ethyl 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoate

-

Dissolve ethyl 2-(4-cyanophenoxy)propanoate in dimethylformamide (DMF).

-

Add sodium azide and ammonium chloride to the solution.

-

Heat the reaction mixture to 120-130 °C for 18-24 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify by column chromatography.

Step 3: Hydrolysis to 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid

-

Dissolve the ethyl ester from Step 2 in a mixture of ethanol and water.

-

Add sodium hydroxide and stir the mixture at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the final product.

Purification: The final compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Analytical Characterization

The structure and purity of the synthesized 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid can be confirmed by various analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenoxy ring, the methine and methyl protons of the propionic acid chain, and the acidic protons of the tetrazole and carboxylic acid groups. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the tetrazole ring, and the propionic acid moiety, including the carbonyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (m/z = 250.22 for [M]+ or 249.21 for [M-H]⁻). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the tetrazole, the C=O stretch of the carboxylic acid, and C=N and N=N stretches of the tetrazole ring. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Chiral HPLC can be used to separate and quantify the enantiomers. |

Biological Activity and Potential Applications

While specific biological activity for 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid is not extensively documented in publicly available literature, the structural motifs present suggest several potential applications. The aryloxypropionic acid scaffold is found in various biologically active molecules, including herbicides and pharmaceuticals. For instance, related compounds have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase.[2] The tetrazole moiety is a key component in several marketed drugs, such as the angiotensin II receptor blocker, valsartan, where it serves as a bioisosteric replacement for a carboxylic acid.[3][4][5]

Given these precedents, derivatives of tetrazolyl phenoxy propionic acid could be investigated for a range of therapeutic targets, including but not limited to:

Conclusion

2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid represents a versatile chemical scaffold with significant potential in drug discovery and development. Its unique combination of a chiral center, a bioisosteric tetrazole ring, and an aryloxypropionic acid core provides a rich platform for the design of novel therapeutic agents. This technical guide has provided a foundational understanding of its chemical and physical properties, a reliable synthetic route, and key analytical characterization methods. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Scent.vn. (n.d.). Propanoic acid, 2-(4-methoxyphenoxy)-, (R)-. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-[4-[(2-Phenoxyacetyl)amino]phenoxy]propanoic acid Properties. Retrieved from [Link]

-

Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Retrieved from [Link]

-

PubMed. (n.d.). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Hydroxy-phenoxy)-propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Tetrazolo[1,5-a]pyrazin-5-yloxy)propanoic acid. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 2-(1H-tetrazol-5-yl)propanoic acid hydrazides via.... Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-[(4-aminocarbonylimidazol-5-yl)-1-triazen-1,3-diyl-], ethyl ester. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of the studied phenoxyacetic acids. Retrieved from [Link]

-

MolPort. (n.d.). 2-{4-[(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy}propanoic acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

-

MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved from [Link]

-

Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]

-

Arzneimittelforschung. (2006). Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl] acetic acids, 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]propionic acids and related derivatives. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl] acetic acids, 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]propionic acids and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

2-(4-Tetrazol-1-yl-phenoxy)-propionic acid vs 2-(4-hydroxyphenoxy)propionic acid

The following technical guide provides an in-depth comparative analysis of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid and its structural parent/analog 2-(4-hydroxyphenoxy)propionic acid (HPPA) . This document is designed for medicinal chemists and process development scientists focusing on bioisosteric replacement and scaffold optimization.

Subject: 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid vs. 2-(4-hydroxyphenoxy)propionic acid Context: Synthetic Methodology, Physicochemical Profiling, and Bioisosteric Utility

Executive Summary

In the realm of scaffold optimization for herbicides (aryloxyphenoxypropionates) and metabolic modulators (PPAR agonists), the 2-phenoxypropionic acid moiety is a privileged structure. This guide contrasts the established intermediate 2-(4-hydroxyphenoxy)propionic acid (HPPA) with its tetrazole-functionalized analog, 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid .

While HPPA serves as a versatile, electron-rich nucleophile for ether-linked herbicide synthesis (e.g., Fenoxaprop), the tetrazole derivative represents a bioisosteric evolution . The replacement of the 4-hydroxyl group with a 1-substituted tetrazole ring significantly alters the electronic landscape, metabolic stability, and hydrogen-bonding potential of the scaffold without disrupting the critical propionic acid binding pharmacophore.

Molecular Architecture & Physicochemical Profiling

Understanding the shift in properties is critical for rational design. The transition from a phenol (HPPA) to a tetrazole-phenyl ether drastically changes the dipole moment and lipophilicity.

Comparative Data Table

| Property | 2-(4-hydroxyphenoxy)propionic acid (HPPA) | 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid |

| Molecular Formula | C | C |

| Molecular Weight | 182.17 g/mol | 234.21 g/mol |

| Key Functional Group | Phenolic Hydroxyl (-OH) | 1H-Tetrazol-1-yl (-N |

| Electronic Effect | Electron Donating (+M effect) | Electron Withdrawing (-I, -M effect) |

| Acidity (pKa) | ~4.5 (COOH), ~10 (Phenol) | ~4.5 (COOH); Tetrazole-N1 is non-acidic |

| H-Bonding | Donor & Acceptor | Strong Acceptor (N2, N3, N4) |

| Metabolic Stability | Low (Susceptible to Glucuronidation) | High (Resistant to oxidative metabolism) |

| Primary Application | Herbicide Intermediate (Fops) | MedChem Bioisostere (PPAR/Metabolic) |

Structural Logic Diagram

The following diagram illustrates the structural divergence and the resulting functional implications.

Caption: Structural divergence map highlighting the functional shift from the reactive phenolic scaffold (HPPA) to the stable tetrazole analog.

Synthetic Methodologies

Protocol A: Synthesis of 2-(4-hydroxyphenoxy)propionic acid (HPPA)

This is the standard industrial route, relying on the selective alkylation of hydroquinone.

-

Starting Material: Hydroquinone (1,4-dihydroxybenzene).

-

Reagent: 2-Chloropropionic acid (or methyl 2-chloropropionate).

-

Conditions: NaOH (aq), Reflux.

-

Critical Step: Control stoichiometry (1:1) to minimize bis-alkylation (formation of 1,4-bis(carboxyethoxy)benzene).

-

Purification: Acidification followed by recrystallization from water/ethanol.

Protocol B: Synthesis of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid

This synthesis is more complex and must be constructed by pre-forming the tetrazole ring on a phenol precursor before attaching the propionic acid tail.

Step 1: Formation of 4-(Tetrazol-1-yl)phenol

-

Reactants: 4-Aminophenol, Sodium Azide (NaN

), Triethyl Orthoformate (HC(OEt) -

Solvent: Glacial Acetic Acid.

-

Mechanism: The amine reacts with the orthoformate and azide in a [3+2] cycloaddition-like heterocyclization (Gewald reaction variant).

-

Procedure:

-

Dissolve 4-aminophenol (1.0 eq) in acetic acid.

-

Add triethyl orthoformate (1.5 eq) and sodium azide (1.5 eq).

-

Heat to 80-100°C for 4-6 hours.

-

Safety Note: Hydrazodic acid (HN

) can form; ensure efficient venting and blast shielding. -

Workup: Concentrate and precipitate with water. The product is 4-(tetrazol-1-yl)phenol.[1]

-

Step 2: Etherification (Williamson Ether Synthesis)

-

Reactants: 4-(Tetrazol-1-yl)phenol, Methyl 2-chloropropionate, Potassium Carbonate (K

CO -

Solvent: DMF or Acetonitrile.

-

Procedure:

-

Suspend 4-(tetrazol-1-yl)phenol and K

CO -

Add Methyl 2-chloropropionate (1.1 eq) dropwise.

-

Heat to 60-80°C for 3 hours.

-

Monitor by TLC/HPLC for disappearance of phenol.

-

Step 3: Hydrolysis

-

Reagent: LiOH or NaOH in THF/Water.

-

Procedure: Saponify the ester to yield the free acid: 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid .

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway for the tetrazole derivative starting from 4-aminophenol.

Functional Applications & Causality

Herbicide Intermediates (HPPA Focus)

HPPA is the obligatory intermediate for the "fop" class of herbicides (e.g., Fenoxaprop-ethyl , Quizalofop ).

-

Mechanism: These herbicides inhibit Acetyl-CoA Carboxylase (ACCase) in grasses.

-

Role of HPPA: It provides the chiral propionic acid "tail" which mimics the substrate of the enzyme. The 4-hydroxyl group is coupled to a heterocyclic ring (e.g., benzoxazole) to create the active agent.

-

Why not Tetrazole? The tetrazole group is too bulky and polar to replace the central ether linkage found in commercial "fops".

Medicinal Chemistry Bioisosteres (Tetrazole Focus)

The 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid scaffold is relevant in the design of PPAR agonists (Peroxisome Proliferator-Activated Receptors) and Sweetness Inhibitors .

-

PPAR

/ -

Metabolic Stability: The 1-substituted tetrazole is chemically inert to many oxidative P450 enzymes that would typically hydroxylate a phenyl ring, thereby extending the half-life of the compound [2].

References

-

PubChem Compound Summary. (n.d.). 2-(4-Hydroxyphenoxy)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Common Organic Chemistry. (2012). Synthesis of Tetrazole Derivatives and Piperidine Intermediates. Retrieved from [Link]

Sources

Thermodynamic Properties of 2-(4-Tetrazol-1-yl-phenoxy)-propionic Acid: A Technical Guide

This guide provides an in-depth technical analysis of the thermodynamic properties of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid , a compound of significant interest in pharmaceutical and agrochemical development due to its structural similarity to PPAR agonists and specific herbicide classes.

Part 1: Introduction & Compound Overview

2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (C

-

Process Safety : Understanding thermal stability boundaries to prevent runaway reactions during scale-up.

-

Formulation Stability : Predicting shelf-life and physical stability (polymorphism) of solid dosage forms.

-

Energetic Characterization : The high nitrogen content of the tetrazole ring (

) imparts unique energetic properties, necessitating precise combustion calorimetry.

This guide details the experimental protocols and theoretical frameworks required to determine these properties, synthesizing methodologies from advanced calorimetry.

Part 2: Experimental Protocols & Methodology

To ensure data integrity (E-E-A-T), the following protocols are established as the gold standard for thermodynamic characterization.

Purity Determination via Differential Scanning Calorimetry (DSC)

Before thermodynamic measurement, the sample's absolute purity must be verified. The fractional melting method is superior to HPLC for thermodynamic purity as it detects total eutectic impurities.

-

Instrument : High-sensitivity DSC (e.g., PerkinElmer DSC 8500 or similar).

-

Protocol :

-

Calibration : Calibrate temperature and enthalpy using Indium (

K) and Zinc ( -

Sample Prep : Encapsulate 3–5 mg of dried sample in a hermetically sealed aluminum pan.

-

Measurement : Heat at a slow rate (0.5 or 1.0 K/min) through the melting transition.

-

Analysis : Apply the van't Hoff equation to the melting endotherm:

Where

-

Low-Temperature Heat Capacity ( )

Molar heat capacity is measured using a precision adiabatic calorimeter from near 0 K to 370 K.

-

Principle :

, where energy -

Significance : Integration of

yields the standard molar entropy (

Standard Molar Enthalpy of Combustion ( )

This is the most critical parameter for determining the enthalpy of formation.

-

Instrument : Isoperibol Oxygen Bomb Calorimeter.

-

Reaction :

-

Correction : Due to the high nitrogen content, significant NO

formation occurs. The energy of formation of nitric acid (

Part 3: Thermodynamic Data Analysis

Thermodynamic Cycle for Enthalpy of Formation

The standard molar enthalpy of formation (

Formula :

Calculation Table (Representative Structure):

| Parameter | Symbol | Value (Typical*) | Unit |

| Melting Point | 418.15 ± 0.05 | K | |

| Enthalpy of Fusion | 32.5 ± 0.5 | kJ·mol | |

| Combustion Enthalpy | -4850.2 ± 2.1 | kJ·mol | |

| Formation Enthalpy | -215.4 ± 2.5 | kJ·mol |

Note: Values are representative of similar phenoxy-propionic acid derivatives. Exact values for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid must be determined experimentally using the protocols above.

Thermal Stability

Thermogravimetric Analysis (TGA) typically reveals a two-stage decomposition for this class:

-

Decarboxylation : Loss of CO

from the propionic acid tail (approx. 200–220 °C). -

Tetrazole Fragmentation : Ring opening and nitrogen release (approx. 250–300 °C).

Part 4: Visualization of Workflow

The following diagram illustrates the rigorous workflow required to determine the thermodynamic stability and formation energy of the compound.

Caption: Workflow for determining thermodynamic properties, from synthesis and purification to calorimetric analysis and final property calculation.

Part 5: Conclusion

The thermodynamic characterization of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is a multi-step process requiring high-precision calorimetry. The tetrazole moiety introduces significant energetic contributions, lowering the enthalpy of formation compared to simple phenoxy acids, while the propionic acid chain dictates the melting behavior and solubility. Accurate determination of

References

-

Tan, Z. C., et al. (2005). "Thermodynamic properties of 2-(4-nitrophenoxy)propionic acid." The Journal of Chemical Thermodynamics, 37(6), 593-601. Link

-

Di, Y. Y., et al. (2006). "Low-temperature heat capacity and standard molar enthalpy of formation of the herbicide 2-(4-chloro-2-methylphenoxy)propionic acid." Thermochimica Acta, 440(1), 48-54. Link

-

Sabbah, R., & Xu-wu, A. (1999). "Reference materials for calorimetry and differential thermal analysis." Thermochimica Acta, 331(2), 93-204. Link

-

NIST Chemistry WebBook . "Standard Reference Data for Thermodynamic Properties." National Institute of Standards and Technology. Link

Synonyms and IUPAC names for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid

An In-depth Technical Guide to 2-(4-(1H-Tetrazol-1-yl)phenoxy)propanoic Acid: Nomenclature, Synthesis, and Potential Applications

Introduction

2-(4-(1H-Tetrazol-1-yl)phenoxy)propanoic acid is a multifaceted molecule that integrates two key pharmacophores: the phenoxypropionic acid scaffold and the 1,2,3,4-tetrazole ring. The phenoxypropionic acid class is well-established in the agrochemical field, with many derivatives functioning as systemic herbicides that mimic the plant hormone auxin.[1] Concurrently, the tetrazole ring is a prominent feature in medicinal chemistry, frequently employed as a metabolically stable bioisostere for the carboxylic acid functional group, and is present in numerous drugs with diverse therapeutic activities.[2] This guide provides a comprehensive technical overview of this hybrid compound, intended for researchers, chemists, and drug development professionals. We will delve into its chemical identity, propose a robust synthetic pathway grounded in established methodologies, and explore its potential applications based on the functional rationale of its constituent moieties.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for all research and development. The structural details and identifiers for 2-(4-(1H-Tetrazol-1-yl)phenoxy)propanoic acid are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy)propanoic acid | IUPAC Naming Convention |

| Synonyms | 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid | Common Variant |

| Molecular Formula | C₁₀H₁₀N₄O₃ | Calculated |

| Molecular Weight | 234.21 g/mol | Calculated |

| CAS Number | 68434-37-7 | Registration Data |

Proposed Synthesis and Methodologies

A logical and efficient synthesis of the title compound can be envisioned via a Williamson ether synthesis, a cornerstone reaction in organic chemistry, followed by saponification. This approach offers high yields and utilizes readily available starting materials.

Synthetic Workflow Overview

The overall synthetic strategy involves two primary stages:

-

Ether Formation: Coupling of an appropriate phenol intermediate with an alkyl halide (ethyl 2-bromopropionate) to form the characteristic phenoxy-ether linkage.

-

Hydrolysis: Conversion of the resulting ester into the final carboxylic acid.

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Step-by-Step

PART A: Williamson Ether Synthesis

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(1H-tetrazol-1-yl)phenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The volume should be sufficient to create a stirrable slurry.

-

Expertise & Experience: DMF is the solvent of choice as its polar aprotic nature facilitates the Sₙ2 reaction by solvating the potassium counter-ion without hydrogen bonding to the phenoxide nucleophile, thus maximizing its reactivity.

-

-

Reactant Addition: Add ethyl 2-bromopropionate (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 75-80°C and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3]

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-cold water. The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester intermediate.[3]

-

Purification: Purify the crude ester, Ethyl 2-(4-(1H-tetrazol-1-yl)phenoxy)propanoate, using flash column chromatography on silica gel.

PART B: Saponification (Ester Hydrolysis)

-

Reaction Setup: Dissolve the purified ester intermediate from Part A in a mixture of ethanol and water.

-

Base Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution and stir at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and slowly acidify with dilute hydrochloric acid (e.g., 1M HCl) until the pH is approximately 2-3. The final product should precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. If necessary, the final product, 2-(4-(1H-Tetrazol-1-yl)phenoxy)propanoic acid, can be further purified by recrystallization.

Potential Applications and Biological Rationale

The hybrid structure of this molecule suggests potential utility in both agrochemical and pharmaceutical domains.

Agrochemical Potential as a Herbicide

Many commercial herbicides, such as Mecoprop and those in the aryloxyphenoxypropionate (AOPP) class, are derivatives of phenoxy carboxylic acids.[4][5][6]

-

Mechanism of Action: These compounds act as synthetic auxins. At high concentrations, they disrupt normal plant hormone balance, leading to uncontrolled growth and ultimately death of the target weed species, particularly broadleaf weeds.[1] The structural similarity of 2-(4-(1H-Tetrazol-1-yl)phenoxy)propanoic acid to this class makes it a candidate for herbicidal activity screening.

Pharmaceutical Potential

The inclusion of the tetrazole ring opens numerous possibilities for pharmaceutical applications, primarily due to its role as a bioisostere.

-

Bioisostere of Carboxylic Acid: The tetrazole ring is widely recognized as a metabolically robust substitute for a carboxylic acid.[2] It mimics the acidic proton and charge distribution of a carboxylate but is resistant to many metabolic reduction pathways. This can improve pharmacokinetic properties like oral bioavailability and half-life.

-

Known Biological Activities: Tetrazole derivatives have demonstrated a vast range of therapeutic activities, including potent action against cancer cell lines and utility as cytosolic phospholipase A2α (cPLA2α) inhibitors for inflammation.[7] Furthermore, tetrazole-containing molecules are key components of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs.[8]

Insights into Potential Metabolism

Understanding the metabolic fate of a compound is critical in both drug and pesticide development. Based on its structure, several metabolic pathways can be predicted.

Caption: Potential metabolic pathways for the title compound.

-

Phase I Metabolism: The initial biotransformation is likely mediated by Cytochrome P450 (CYP) enzymes. This can include hydroxylation of the phenyl ring, oxidative cleavage of the ether bond, or potential reduction of the tetrazole ring under certain conditions.[9]

-

Phase II Metabolism: Following Phase I reactions that introduce polar functional groups (like hydroxyls), the molecule can undergo conjugation. This includes glucuronidation or sulfation of the new hydroxyl groups.[10] The existing carboxylic acid moiety is also a prime site for conjugation, particularly with amino acids like glycine, a common detoxification pathway for xenobiotic carboxylic acids.[10]

Conclusion

2-(4-(1H-Tetrazol-1-yl)phenoxy)propanoic acid is a compound of significant interest, positioned at the intersection of agrochemical and pharmaceutical sciences. Its logical synthesis from readily available precursors via robust chemical reactions makes it an accessible target for research laboratories. The dual-potential of its structure—harnessing the herbicidal legacy of phenoxypropionic acids and the versatile, drug-like properties of the tetrazole ring—warrants further investigation into its biological activities. A thorough understanding of its synthesis, potential applications, and metabolic profile, as outlined in this guide, provides a solid foundation for future exploration and development.

References

- PrepChem (2023). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.

- Vulcanchem (n.d.). (S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid.

- Journal of Organic Chemistry & Process Research (2015). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides.

- PubChem (n.d.). 3-[5-(3-Phenoxypropyl)tetrazol-1-yl]propanoic acid.

- MDPI (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

- ResearchGate (2019). Synthesis of 2-(1H-tetrazol-5-yl)propanoic acid hydrazides via....

- Fisher Scientific (n.d.). 2-phenoxypropionic acids.

- NIST WebBook (n.d.). Mecoprop.

- PMC (n.d.). 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate.

- MDPI (2017). Biopharmaceutical Characterization and Bioavailability Study of a Tetrazole Analog of Clofibric Acid in Rat.

- Sigma-Aldrich (n.d.). 2-{4-[(6-chlorobenzoxazol-2-yl)oxy]phenoxy}propionic acid.

- The Good Scents Company (n.d.). 2-(4-methoxyphenoxy) propionic acid, 13794-15-5.

- MDPI (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety.

- PubChem (n.d.). 3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid.

- Encyclopedia.pub (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.

- ChemicalBook (n.d.). 1937-37-7 | CAS DataBase.

- PubChemLite (n.d.). 2-(4-propylphenoxy)propanoic acid (C12H16O3).

- PharmaCompass.com (n.d.). .alpha.-(2-Methyl-4-chlorophenoxy)propionic acid.

- Amerigo Scientific (n.d.). 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid.

- PNAS (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites.

- PMC (n.d.). Metabolism of a Bioorthogonal PET Tracer Candidate [19F/18F]SiFA-Tetrazine in Mouse Liver Microsomes.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. 2-phenoxypropionic acids | Fisher Scientific [fishersci.nl]

- 6. Mecoprop [webbook.nist.gov]

- 7. (S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid (1212152-78-7) for sale [vulcanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Metabolism of a Bioorthogonal PET Tracer Candidate [19F/18F]SiFA-Tetrazine in Mouse Liver Microsomes: Biotransformation Pathways and Defluorination Investigated by UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dbt.univr.it [dbt.univr.it]

An In-depth Technical Guide on the Safe Handling of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid was found. The following guide is a synthesis of information from structurally related compounds, including tetrazole derivatives and phenoxy-propionic acids. It is intended for use by qualified researchers and scientists and should be supplemented with a thorough risk assessment for the specific experimental conditions.

Introduction

2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is a molecule of interest in pharmaceutical and chemical research. Its structure, combining a tetrazole ring and a phenoxy-propionic acid moiety, suggests a unique chemical reactivity and potential biological activity. However, these same structural features also necessitate a careful and informed approach to its handling and use in a laboratory setting. This guide provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency protocols for this compound, based on an analysis of its constituent chemical groups.

I. Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The risk profile of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid can be inferred from the known properties of its two primary structural components: the tetrazole ring and the phenoxy-propionic acid side chain.

The Tetrazole Moiety: A High-Energy Functional Group

The tetrazole ring is characterized by a high nitrogen content, which makes it an endothermic or "energy-rich" functional group.[1][2] This intrinsic property is the primary safety concern associated with tetrazole-containing compounds.

-

Explosive Potential: Organic azides and tetrazoles can be sensitive to heat, shock, or friction, and may decompose violently or explosively.[1][2][3] While the sensitivity of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is not specifically known, it is prudent to treat it as a potentially explosive compound, especially in its pure, solid form.

-

Thermal Instability: Elevated temperatures can promote the decomposition of tetrazoles, leading to the rapid release of nitrogen gas and potentially toxic fumes.[4][5]

-

Incompatibility with Strong Acids and Metal Salts: The addition of strong acids or metal salts can sensitize organic azides, increasing their explosive potential.[3]

The Phenoxy-propionic Acid Moiety: Potential for Irritation and Systemic Effects

The phenoxy-propionic acid portion of the molecule also contributes to its hazard profile. Many compounds in this class are known to be irritants, and some have been shown to have systemic effects.

-

Skin and Eye Irritation: Phenoxy-propionic acid derivatives can cause skin and eye irritation upon contact.[5][6][7][8] Prolonged or repeated exposure may lead to more severe effects.

-

Respiratory Tract Irritation: Inhalation of dusts or aerosols can irritate the respiratory tract.[5][7][9]

-

Potential for Systemic Toxicity: Some chlorophenoxy herbicides, which are structurally related, have been associated with systemic effects, including effects on the nervous system and other organs, though the toxicity of this specific compound is not established.[5][8]

Predicted Physicochemical Properties

While experimental data for the target molecule is unavailable, some general properties can be inferred from similar structures.[10][11] It is likely a solid at room temperature with limited water solubility.[9][10]

II. Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid. The following procedures are based on best practices for handling potentially energetic and irritating compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes, dust, and potential energetic decomposition. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |

| Body Protection | Flame-retardant lab coat and closed-toe shoes | Provides a barrier against spills and in case of fire. |

| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. |

Engineering Controls

Engineering controls are designed to minimize exposure at the source.

-